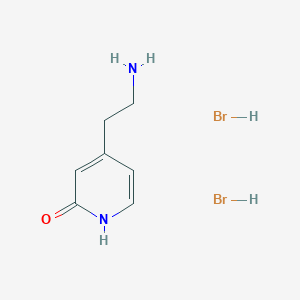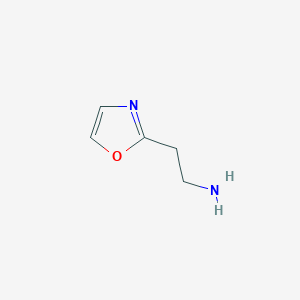
4-(2-Aminoetil)piridin-2(1H)-ona dihidrobromuro
Descripción general
Descripción
4-(2-Aminoethyl)pyridin-2(1H)-one dihydrobromide is a useful research compound. Its molecular formula is C7H12Br2N2O and its molecular weight is 299.99 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(2-Aminoethyl)pyridin-2(1H)-one dihydrobromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-Aminoethyl)pyridin-2(1H)-one dihydrobromide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividad antifibrótica
Este compuesto se ha utilizado en la síntesis de nuevos derivados de pirimidina, que han mostrado prometedoras actividades antifibróticas. En particular, estos derivados han sido efectivos contra células estelares hepáticas de rata inmortalizadas, presentando mejores actividades antifibróticas que algunos fármacos existentes . La inhibición de la expresión de colágeno y el contenido de hidroxiprolina en el medio de cultivo celular sugiere un potencial para el desarrollo como nuevos medicamentos antifibróticos.
Inhibición enzimática
Como análogo estructural a Pefabloc® SC, 4-(2-Aminoetil)piridin-2(1H)-ona dihidrobromuro puede servir como un potente inhibidor para diversas enzimas. Pefabloc® SC es conocido por su aplicación en bioquímica como un inhibidor irreversible de serina proteasa, lo que indica que el compuesto en cuestión podría explorarse para aplicaciones bioquímicas similares .
Modificación química de biomateriales
El compuesto se ha utilizado en la modificación química de fibroína de seda para ajustar su hidrofilicidad y estructura. Esta aplicación es crucial para adaptar las propiedades de la seda para diversas aplicaciones biomédicas, como la ingeniería de tejidos y los sistemas de administración de fármacos .
Reacciones de policondensación
En el campo de la química de polímeros, This compound se puede emplear como reactivo en reacciones de policondensación. Estas reacciones son fundamentales para crear una amplia gama de materiales poliméricos con propiedades y funciones específicas .
Química medicinal
La parte de pirimidina de este compuesto se considera una estructura privilegiada en la química medicinal. Los compuestos que contienen pirimidina son conocidos por exhibir diversas actividades biológicas y farmacéuticas, incluyendo propiedades antimicrobianas, antivirales, antitumorales y antifibróticas .
Síntesis de compuestos heterocíclicos
Este compuesto es fundamental en la construcción de bibliotecas de nuevos compuestos heterocíclicos con posibles actividades biológicas. Dichas bibliotecas son esenciales para descubrir nuevos fármacos y comprender la relación estructura-actividad en la química medicinal .
Propiedades
IUPAC Name |
4-(2-aminoethyl)-1H-pyridin-2-one;dihydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O.2BrH/c8-3-1-6-2-4-9-7(10)5-6;;/h2,4-5H,1,3,8H2,(H,9,10);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APANOJAEBUPKME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C=C1CCN.Br.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Br2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80697159 | |
| Record name | 4-(2-Aminoethyl)pyridin-2(1H)-one--hydrogen bromide (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80697159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
170026-03-6 | |
| Record name | 4-(2-Aminoethyl)pyridin-2(1H)-one--hydrogen bromide (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80697159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1504187.png)

![1-[1-(2-Fluorophenyl)-1h-pyrazol-4-yl]ethanone](/img/structure/B1504191.png)




![1-Benzyl-4,6-dichloro-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B1504211.png)



